4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid involves several steps. One common method includes the reaction of 4-sulfamoylbenzoic acid with 2,6-dimethylpiperidine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid undergoes various chemical reactions, including:
Scientific Research Applications
4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function . The compound may also interact with cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid can be compared with other similar compounds, such as:
4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzamide: This compound has a similar structure but contains an amide group instead of a carboxylic acid group.
4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)phenol: This compound has a phenol group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
4-(2,6-dimethylpiperidin-1-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-10-4-3-5-11(2)15(10)20(18,19)13-8-6-12(7-9-13)14(16)17/h6-11H,3-5H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQKRQFZYFUWFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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